1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid
Description
1-[(4-Ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-ethylbenzyl group and functionalized with two carboxylic acid groups at the 4- and 5-positions.
The compound is synthesized via Huisgen 1,3-dipolar cycloaddition, a method widely used for triazole derivatives . Substituents on the triazole ring and the aromatic moiety significantly influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-8-3-5-9(6-4-8)7-16-11(13(19)20)10(12(17)18)14-15-16/h3-6H,2,7H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVCEYUVOQWMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit promising anticancer properties. A study investigated the anticancer activity of related triazole derivatives and found that they can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the modulation of cell signaling pathways and the inhibition of specific enzymes involved in tumor growth .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activity. The unique nitrogen-containing ring enhances their interaction with microbial enzymes and receptors. Studies have shown that 1H-triazoles can inhibit the growth of various bacterial strains and fungi by disrupting their metabolic processes .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Triazoles can act as effective inhibitors of enzymes such as carbonic anhydrase and certain proteases, which are crucial in various biological processes. This property makes them valuable in developing treatments for diseases where these enzymes play a critical role .
Coordination Chemistry
Triazole derivatives are utilized in coordination chemistry to form metal complexes. These complexes exhibit interesting properties such as enhanced luminescence and catalytic activity, making them suitable for applications in sensors and photonic devices .
Polymer Science
The incorporation of triazole units into polymer matrices has been studied to enhance thermal stability and mechanical properties. Polymers containing triazole rings demonstrate improved resistance to degradation under heat and UV exposure, which is beneficial for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the presence of carboxylic acid groups allows the compound to participate in hydrogen bonding and electrostatic interactions, affecting its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Alkyl and Aryl Substituents
- Safety data indicate hazards (H315-H319-H335) due to skin/eye irritation and respiratory sensitivity .
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1260665-09-5):
Ester Derivatives
- Diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate (CAS: 866135-73-1):
Coordination Chemistry and Polymer Formation
Triazole-dicarboxylic acids are versatile ligands due to their dual carboxylate groups and nitrogen-rich triazole ring. Key comparisons include:
- 1H-1,2,3-Triazole-4,5-dicarboxylic Acid (H3TDA) :
Data Tables
Table 1: Structural and Physical Properties of Selected Triazole Derivatives
Research Findings and Trends
- Synthetic Methods : Copper-free Huisgen cycloaddition is preferred for triazole synthesis to avoid metal contamination in pharmaceutical applications .
- Coordination Polymers : Triazole-dicarboxylic acids form flexible frameworks suitable for gas storage and catalysis, outperforming imidazole analogs in porosity .
- Antimicrobial Potential: Ester derivatives generally show higher activity than free acids due to improved bioavailability .
Biological Activity
The compound 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from recent research, including its pharmacological potential and mechanisms of action.
1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid has the following chemical characteristics:
- Molecular Formula : C12H13N3O4
- Molecular Weight : 253.25 g/mol
- CAS Number : 256341
These properties indicate that the compound is relatively small and may easily interact with biological systems.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Potential
Triazoles are also recognized for their anticancer activities. A study highlighted that certain triazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The specific effects of 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid on cancer cell lines remain to be fully elucidated but suggest potential as a chemotherapeutic agent.
Enzyme Inhibition
Triazoles have been identified as inhibitors of various enzymes. For example, they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, emphasizing the need for further studies on this compound's interaction with metabolic pathways.
Table of Biological Activities
Study 1: Antimicrobial Efficacy
In a recent study, the antimicrobial efficacy of various triazole derivatives was assessed. The results indicated that compounds with structural similarities to 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid exhibited minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating promising antimicrobial potential.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazole derivatives. The study revealed that certain derivatives could significantly reduce cell viability in various cancer cell lines by inducing apoptosis. The specific pathways activated included mitochondrial depolarization and reactive oxygen species (ROS) generation.
Study 3: Pharmacokinetics and Metabolism
A pharmacokinetic study evaluated the influence of triazole compounds on cytochrome P450 activity. The findings suggested that these compounds could alter the metabolism of other drugs by inhibiting specific isoenzymes, which may lead to increased plasma concentrations and potential toxicity.
Q & A
Q. What are the established synthetic routes for 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions or condensation of substituted benzaldehydes with triazole precursors. For example, refluxing intermediates (e.g., 4-amino-triazole derivatives) with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours yields triazole derivatives . Optimize yields by:
- Adjusting solvent polarity (e.g., DMSO for high-temperature reactions).
- Controlling stoichiometry (e.g., 1:1 molar ratio of triazole precursor to benzaldehyde).
- Monitoring reaction time to avoid over-decomposition (e.g., 65% yield achieved after 18-hour reflux in DMSO) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ethylphenyl group integration in -NMR).
- X-ray Crystallography : Resolve structural ambiguities (e.g., triazole ring conformation and hydrogen-bonding networks). A monoclinic crystal system with space group was reported for analogous triazole-dicarboxylates .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for exact mass matching).
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to triazole derivatives (e.g., antimicrobial or anticancer screens). For example:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols.
- Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing structurally similar compounds with IC values in the µM range .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-ethylphenyl group influence the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with analogs lacking the ethyl group to isolate steric/electronic contributions .
- Experimental Validation : Synthesize derivatives with substituents of varying bulk (e.g., methyl vs. tert-butyl) and measure reaction kinetics or binding affinities .
Q. What strategies resolve contradictions in reported biological activity data for triazole-dicarboxylic acid derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., solvent polarity, cell line variability). For example, discrepancies in IC values may arise from DMSO concentration differences in cell culture .
- Structure-Activity Relationship (SAR) : Synthesize and test derivatives with incremental modifications (e.g., ethyl → fluoro substitution) to identify critical functional groups .
Q. How can computational reaction design accelerate the discovery of novel derivatives with enhanced properties?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis) to predict feasible pathways for triazole functionalization.
- Machine Learning : Train models on existing triazole reaction datasets to prioritize high-yield conditions or novel substituents. ICReDD’s integrated computational-experimental workflows reduced reaction development time by 50% in similar systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
